3-Ethoxybutan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18199874
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H16ClNO |
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Molecular Weight | 153.65 g/mol |
IUPAC Name | 3-ethoxybutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H |
Standard InChI Key | LHPUXEBAESKZNY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(C)CCN.Cl |
Introduction
Structural and Physicochemical Properties
3-Ethoxybutan-1-amine hydrochloride belongs to the class of alkylamine hydrochlorides, where the amine group (–NH₂) is protonated to form a water-soluble salt. The ethoxy group (–OCH₂CH₃) at the third carbon introduces steric and electronic effects that influence reactivity. Key properties include:
The compound’s structure has been validated through 2D and 3D conformational analyses, confirming the spatial arrangement of the ethoxy and amine groups . Comparative data with structurally analogous compounds, such as isopentylamine hydrochloride (C₅H₁₂ClN), highlight differences in branching and functional group placement (Table 1).
Table 1: Comparative Physicochemical Properties of Selected Amine Hydrochlorides
Property | 3-Ethoxybutan-1-amine HCl | Isopentylamine HCl |
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Molecular Formula | C₆H₁₆ClNO | C₅H₁₂ClN |
Molecular Weight (g/mol) | 153.65 | 121.61 |
Key Functional Groups | Ethoxy, Primary Amine | Branched Alkyl, Amine |
Solubility | High in H₂O | High in H₂O |
Synthesis and Industrial Production
The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the acid-base reaction between 3-ethoxybutan-1-amine and hydrochloric acid. This method parallels the production of isopentylamine hydrochloride, where the free amine is treated with HCl in a polar solvent.
Laboratory-Scale Synthesis
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Reaction Setup: 3-Ethoxybutan-1-amine is dissolved in ethanol or water under controlled stirring.
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Acid Addition: Hydrochloric acid (HCl) is added dropwise to maintain a stoichiometric ratio (1:1).
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Precipitation: The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold solvent .
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
Industrial-Scale Considerations
Industrial processes optimize yield and purity through:
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Temperature Control: Maintaining 25–30°C to prevent decomposition.
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Continuous Stirring: Ensures homogeneous mixing and efficient salt formation.
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Quality Assurance: Spectroscopic (IR, NMR) and chromatographic (HPLC) methods verify purity .
Chemical Reactivity and Functional Transformations
The primary amine group in 3-ethoxybutan-1-amine hydrochloride enables diverse reactions, while the ethoxy group modulates electronic effects.
Nucleophilic Substitution
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Alkylation: Reaction with alkyl halides to form secondary amines.
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Acylation: Formation of amides using acyl chlorides or anhydrides.
Oxidation and Reduction
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Oxidation: Strong oxidants (e.g., KMnO₄) may convert the amine to nitro or nitroso compounds, though the ethoxy group could stabilize intermediates.
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Reduction: While the hydrochloride itself is already reduced, catalytic hydrogenation of derived nitriles or imines could yield branched amines.
Applications in Pharmaceutical and Material Science
Though direct applications of 3-ethoxybutan-1-amine hydrochloride are sparsely documented, its structural analogs suggest potential uses:
Pharmaceutical Intermediates
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Antiviral Agents: Ethoxy-containing amines are precursors in protease inhibitor synthesis.
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Local Anesthetics: Structural similarity to lidocaine derivatives implies potential in nerve-blocking formulations.
Agrochemical Development
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Herbicide Synthons: The ethoxy group may enhance lipid solubility, improving herbicidal activity in plant membranes.
Table 2: Hypothesized Applications Based on Structural Analogs
Application | Mechanism of Action | Example Compound |
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Enzyme Inhibition | Binding to catalytic sites via NH₃⁺ | Isopentylamine derivatives |
Polymer Modification | Crosslinking agent in hydrogels | Acrylamide copolymers |
Future Research Directions
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Toxicological Studies: Evaluate acute and chronic toxicity in model organisms.
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Synthetic Methodology: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.
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Drug Delivery Systems: Explore its use in pH-responsive nanoparticles due to the amine’s protonation-deprotonation behavior.
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